molecular formula C16H17FN2OS B12234293 4-(Fluoromethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine

4-(Fluoromethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine

Cat. No.: B12234293
M. Wt: 304.4 g/mol
InChI Key: WQPCILJCAXGOGQ-UHFFFAOYSA-N
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Description

4-(Fluoromethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluoromethyl group attached to the piperidine ring, a phenyl group attached to the thiazole ring, and a carbonyl group linking the thiazole and piperidine rings. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the reduction of pyridine derivatives using hydrogenation or other reducing agents.

    Attachment of the Fluoromethyl Group: The fluoromethyl group can be introduced through nucleophilic substitution reactions using fluoromethylating agents such as fluoromethyl iodide.

    Coupling of the Thiazole and Piperidine Rings: The final step involves coupling the thiazole and piperidine rings through a carbonyl linkage, which can be achieved using coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

    Substitution: The fluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

    Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to form carboxylic acids or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, fluoromethylating agents.

    Hydrolysis: Acidic or basic conditions, water.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced derivatives such as alcohols.

    Substitution: Substituted derivatives with various functional groups.

    Hydrolysis: Carboxylic acids or alcohols.

Scientific Research Applications

4-(Fluoromethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Binding to cellular receptors and modulating signal transduction pathways.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.

Comparison with Similar Compounds

4-(Fluoromethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine can be compared with other similar compounds, such as:

    4-(Chloromethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    4-(Bromomethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine: Similar structure but with a bromomethyl group instead of a fluoromethyl group.

    4-(Hydroxymethyl)-1-(2-phenyl-1,3-thiazole-4-carbonyl)piperidine: Similar structure but with a hydroxymethyl group instead of a fluoromethyl group.

The uniqueness of this compound lies in its fluoromethyl group, which can impart different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H17FN2OS

Molecular Weight

304.4 g/mol

IUPAC Name

[4-(fluoromethyl)piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone

InChI

InChI=1S/C16H17FN2OS/c17-10-12-6-8-19(9-7-12)16(20)14-11-21-15(18-14)13-4-2-1-3-5-13/h1-5,11-12H,6-10H2

InChI Key

WQPCILJCAXGOGQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CF)C(=O)C2=CSC(=N2)C3=CC=CC=C3

Origin of Product

United States

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